molecular formula C20H22Cl2N2O2 B4270064 1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-(2,4-dimethylphenoxy)ethanone

1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-(2,4-dimethylphenoxy)ethanone

Cat. No.: B4270064
M. Wt: 393.3 g/mol
InChI Key: YOYJMMUVSLDQDF-UHFFFAOYSA-N
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Description

1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-(2,4-dimethylphenoxy)ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-(2,4-dimethylphenoxy)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichloroaniline and 2,4-dimethylphenol.

    Formation of Intermediate: The 3,4-dichloroaniline is reacted with chloroacetyl chloride to form 3,4-dichlorophenyl chloroacetamide.

    Coupling Reaction: The intermediate is then reacted with 2,4-dimethylphenol in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-(2,4-dimethylphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-(2,4-dimethylphenoxy)ethanone has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-(2,4-dimethylphenoxy)ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dichlorophenyl)piperazine: A simpler analog with similar pharmacological properties.

    4-[(2,4-dimethylphenoxy)acetyl]piperazine: Another analog with variations in the phenyl ring substitution.

Uniqueness

1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-(2,4-dimethylphenoxy)ethanone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-[4-(3,4-dichlorophenyl)piperazin-1-yl]-2-(2,4-dimethylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O2/c1-14-3-6-19(15(2)11-14)26-13-20(25)24-9-7-23(8-10-24)16-4-5-17(21)18(22)12-16/h3-6,11-12H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYJMMUVSLDQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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